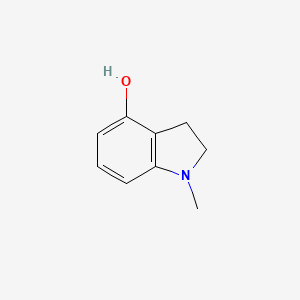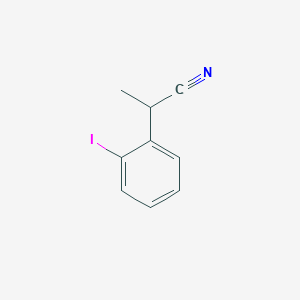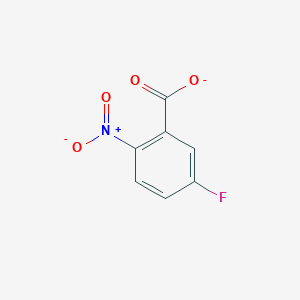
(S)-6-methyloctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-methyloctanoic acid: is a branched-chain fatty acid with the molecular formula C9H18O2 . . This compound is characterized by a methyl group attached to the sixth carbon of the octanoic acid chain, giving it unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-methyloctanoic acid can be achieved through various methods. One common approach involves the silyl-protection of methyl 3-hydroxy-2-methylpropionate, followed by reduction of the ester to a primary alcohol, which is then tosylated. The tosylate undergoes Cu(I)-catalyzed cross-coupling with propylmagnesium chloride, followed by deprotection, tosylation, and base-induced reaction with di-t-butyl malonate. Microwave heating of the diester in 2,2,2-trifluoroethanol yields this compound .
Industrial Production Methods: Industrial production of this compound often involves the dehydration of 2-ethylhexanol to octene, followed by hydroformylation to isononanal and subsequent oxidation to isononanoic acid .
Análisis De Reacciones Químicas
Types of Reactions: (S)-6-methyloctanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles and catalysts.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-6-methyloctanoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: It plays a role in metabolic studies, particularly in the metabolism of branched-chain fatty acids.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-6-methyloctanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it is metabolized to coenzyme A (CoA) esters, which are pivotal intermediates in the metabolism of alkanes by anaerobic bacteria . These CoA esters participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparación Con Compuestos Similares
- 4-Methyloctanoic acid
- 2-Methylhexanoic acid
- 6-Methylheptanoic acid
Comparison: (S)-6-methyloctanoic acid is unique due to its specific branching at the sixth carbon, which imparts distinct chemical and physical properties compared to other methyl-substituted octanoic acids. This branching affects its reactivity, solubility, and interaction with biological molecules, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(6S)-6-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m0/s1 |
Clave InChI |
GPOPHQSTNHUENT-QMMMGPOBSA-N |
SMILES |
CCC(C)CCCCC(=O)O |
SMILES isomérico |
CC[C@H](C)CCCCC(=O)O |
SMILES canónico |
CCC(C)CCCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Ethylimidazo[1,2-a]pyridine](/img/structure/B8730289.png)



![9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8730311.png)

![Ethyl 1-cyanospiro[2.5]octane-1-carboxylate](/img/structure/B8730330.png)

